[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine typically involves the reaction of 4-fluoro-3-nitrophenol with cyclopropylmethyl bromide in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .
Scientific Research Applications
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethoxy)-3-fluorophenyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: A key intermediate in the synthesis of roflumilast.
Uniqueness
[4-(Cyclopropylmethoxy)-3-fluorophenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylmethoxy and fluorine substituents contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13ClFNO |
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Molecular Weight |
217.67 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7;/h3-5,7H,1-2,6,12H2;1H |
InChI Key |
OXKXHLNIJRBKIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)N)F.Cl |
Origin of Product |
United States |
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